molecular formula C13H16O4 B7966703 (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid

(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid

Cat. No.: B7966703
M. Wt: 236.26 g/mol
InChI Key: BKLXXUCOQJYUML-UHFFFAOYSA-N
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Description

(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid is a phenylacetic acid derivative offered for research purposes. Compounds with this core structure are frequently employed as key intermediates in organic synthesis and pharmaceutical research . The specific substitution pattern on the phenyl ring suggests potential for use in developing bioactive molecules, similar to other phenylacetic acid derivatives which are studied for their roles in plant-pathogen interactions and as reference compounds in toxin-mediated bioassays . The structural motif of an acetic acid chain attached to a substituted benzene ring is common in many physiologically active compounds and synthetic building blocks . As a chemical intermediate, this compound can be used to explore structure-activity relationships or to synthesize more complex target molecules for various research applications. This product is provided with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information. The characterization data provided is for informational purposes, and buyers are responsible for confirming the identity and purity of the product for their specific applications.

Properties

IUPAC Name

2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-5-4-10(7-13(14)15)6-12(11)17-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLXXUCOQJYUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by demethylation and cyclopropylmethoxylation . The reaction conditions for these steps often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like bromine (Br₂) and iodine (I₂) are used for halogenation, while nucleophiles like hydroxide (OH⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid with structurally related phenylacetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Primary Uses (Based on Evidence)
This compound* C₁₃H₁₆O₄ ~236.26 3-cyclopropylmethoxy, 4-methoxy Carboxylic acid, ethers Synthetic intermediate, pharmacology
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 4-hydroxy, 3-methoxy Carboxylic acid, phenol, ether Lab research, reference standard
(3-Chloro-4-hydroxyphenyl)acetic acid (3C4) C₈H₇ClO₃ 186.59 3-chloro, 4-hydroxy Carboxylic acid, phenol, halide Structural studies, intermediates
2-(3-Hydroxy-4-methylphenyl)acetic acid C₉H₁₀O₃ 166.18 3-hydroxy, 4-methyl Carboxylic acid, phenol, alkyl Lab research, fine chemicals
[4-(3-Methoxyphenyl)phenyl]acetic acid C₁₅H₁₄O₃ 242.27 Biphenyl, 3'-methoxy Carboxylic acid, ether Synthetic precursor

*Theoretical values inferred from structural analogs.

Key Observations:

Substituent Effects: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents like hydroxy (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid ) or methyl groups (e.g., 2-(3-hydroxy-4-methylphenyl)acetic acid ). This may enhance metabolic stability or alter receptor affinity in pharmacological contexts.

Acidity and Solubility: The absence of a phenolic -OH group in the target compound (compared to 2-(4-hydroxy-3-methoxyphenyl)acetic acid ) reduces acidity (pKa ~4–5 for carboxylic acid vs. Higher molecular weight and lipophilicity (logP ~2–3 estimated) may lower aqueous solubility relative to simpler analogs like C₉H₁₀O₃ .

Pharmacological Relevance: Biphenyl analogs (e.g., [4-(3-methoxyphenyl)phenyl]acetic acid ) demonstrate the importance of extended aromatic systems in target binding, suggesting the target compound’s biphenyl-like rigidity (via cyclopropylmethoxy) could mimic such interactions.

Biological Activity

(3-Cyclopropylmethoxy-4-methoxy-phenyl)-acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropylmethoxy group and a methoxy group attached to a phenyl ring, with an acetic acid moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as cytokines.
  • Receptor Modulation : It may interact with receptors linked to pain and inflammation, influencing signal transduction pathways that regulate these processes.

Biological Activities

  • Anti-inflammatory Effects :
    • Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and asthma .
  • Analgesic Properties :
    • The compound has demonstrated analgesic effects in animal models, suggesting its potential use in pain management therapies .
  • Antitumor Activity :
    • Preliminary data indicate that this compound may possess anticancer properties, particularly against specific cancer cell lines. Its mechanism may involve the modulation of cell cycle-related proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
In vitro Study on Inflammation The compound significantly reduced IL-6 and TNF-alpha levels in cultured macrophages, indicating strong anti-inflammatory activity .
Animal Model for Pain Relief In a rat model of neuropathic pain, administration of the compound resulted in a marked reduction in pain scores compared to controls .
Antitumor Efficacy In vitro assays showed that the compound inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating effective cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

CompoundBiological ActivityMechanism
Compound A Strong anti-inflammatoryPDE4 inhibition
Compound B Moderate analgesicCOX inhibition
This compound Anti-inflammatory, analgesic, antitumorEnzyme inhibition, receptor modulation

Q & A

Q. Critical Factors :

ParameterImpact on YieldOptimal Conditions
TemperatureHigh temps accelerate coupling but may degrade sensitive groups80–100°C for Ullmann coupling
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivityDMF for cyclopropylmethoxy substitution
CatalystPd/C or CuI improves coupling efficiency5 mol% CuI for Ullmann reactions

Yield optimization requires balancing reaction time and purity of intermediates, verified via HPLC .

Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy at C3: δ 0.5–1.2 ppm for cyclopropyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+ expected ~250–280 m/z) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers exist .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. Table: Key Spectral Signatures

GroupNMR Shift (δ, ppm)IR Stretch (cm1^{-1})
Cyclopropylmethoxy0.5–1.2 (m), 3.8–4.2 (d)1100–1250 (C-O-C)
Methoxy3.7–3.9 (s)2850–2950 (O-CH3_3)
Acetic Acid2.5–2.7 (s, CH2_2), 10–12 (COOH)1700–1750 (C=O)

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature : –20°C in airtight, amber vials to prevent photodegradation .
    • Humidity Control : Desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .
  • Handling Precautions :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .
    • Work under fume hoods to minimize inhalation of fine powders .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess decomposition .

Advanced Question: What mechanistic hypotheses explain its potential enzyme inhibition or receptor modulation?

Methodological Answer:
The compound’s bioactivity may arise from:

  • Structural Mimicry : The cyclopropylmethoxy group mimics natural substrates (e.g., fatty acid derivatives), competitively inhibiting enzymes like cyclooxygenase (COX) .
  • Electrostatic Interactions : The acetic acid moiety binds to catalytic lysine or arginine residues via salt bridges, as seen in similar phenylacetic acid derivatives .
  • Experimental Validation :
    • Enzyme Assays : Measure IC50_{50} using fluorogenic substrates (e.g., COX-2 inhibition assays) .
    • Molecular Docking : Simulate binding affinities with AutoDock Vina; focus on hydrophobic pockets accommodating the cyclopropyl group .

Contradictions : Divergent IC50_{50} values across studies may stem from assay conditions (e.g., pH affecting ionization of the acetic acid group) .

Advanced Question: How do structural modifications (e.g., substituent changes) alter its biological activity?

Methodological Answer:
A structure-activity relationship (SAR) study could evaluate:

  • Substituent Effects :

    ModificationObserved ImpactReference
    Cyclopropyl → PhenylReduced metabolic stability (CYP450 oxidation)
    Methoxy → EthoxyIncreased lipophilicity (logP +0.5) but decreased solubility
    Acetic Acid → EsterPro-drug effect with delayed hydrolysis
  • Methodology :

    • Synthesize analogs via parallel combinatorial chemistry .
    • Test in vitro (e.g., membrane permeability via Caco-2 cells) and in vivo (plasma half-life in rodent models) .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in buffer pH, ionic strength, or enzyme sources .
  • Compound Purity : Impurities >5% skew results; validate via HPLC-MS .
    Resolution Steps :

Standardize Protocols : Use validated methods (e.g., WHO guidelines for enzyme assays).

Cross-Validate : Compare results across labs using shared reference samples .

Meta-Analysis : Pool data from multiple studies with statistical weighting .

Advanced Question: What biochemical pathways are affected by this compound, and how can its metabolic fate be tracked?

Methodological Answer:

  • Pathway Interrogation :
    • β-Oxidation Inhibition : The acetic acid moiety may interfere with mitochondrial fatty acid degradation .
    • Phase II Metabolism : Glucuronidation at the phenolic hydroxyl group (if present), detected via LC-MS/MS .
  • Metabolic Tracking :
    • Use 14^{14}C-labeled compound for in vivo studies (e.g., rodent urine/fecal analysis) .
    • Identify metabolites via high-resolution orbitrap MS .

Key Finding : In Acetobacter models, acetic acid derivatives induce membrane lipid remodeling (cyclopropane fatty acids) to resist acid stress .

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